An In-depth Technical Guide to the Crystal Structure of Nickel(II) Iodide Hexahydrate
An In-depth Technical Guide to the Crystal Structure of Nickel(II) Iodide Hexahydrate
Abstract
This technical guide provides a comprehensive examination of the crystal structure of nickel(II) iodide hexahydrate, NiI₂·6H₂O. Synthesized for researchers, materials scientists, and professionals in drug development, this document delves into the synthesis of high-purity single crystals, detailed crystallographic analysis via X-ray diffraction, and the intricate molecular architecture of the compound. We will explore the octahedral coordination of the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, the role of the iodide counter-ions, and the extensive hydrogen-bonding network that defines the crystal lattice. The causal relationship between this atomic arrangement and the compound's macroscopic properties is elucidated, offering field-proven insights into its handling and application. All data is supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of [Ni(H₂O)₆]I₂
Nickel(II) iodide hexahydrate is an inorganic salt that appears as bluish-green, deliquescent crystals.[1] While its anhydrous counterpart, NiI₂, finds application as a catalyst in carbonylation reactions and organic synthesis, the hydrated form is of fundamental importance for understanding the coordination chemistry of nickel(II).[2][3] The compound is best represented by its ionic formulation, [Ni(H₂O)₆]I₂, as the crystal lattice is composed of distinct hexaaquanickel(II) cations and iodide anions.[2]
A precise understanding of its three-dimensional crystal structure is paramount. For researchers, it provides a model system for studying d⁸ metal-aqua complexes, ligand field theory, and the influence of counter-ions on coordination geometry. For drug development professionals, understanding how metal ions are solvated and how they interact with counter-ions through hydrogen bonding provides crucial insights into metal-ligand interactions in more complex biological systems. This guide offers a detailed structural blueprint of this compound, from synthesis to final crystallographic analysis.
Synthesis and Single-Crystal Growth
The preparation of high-quality single crystals is the foundational step for accurate X-ray diffraction analysis. The causality behind this protocol is to first synthesize the soluble nickel(II) iodide salt and then to control the rate of solvent evaporation to allow for the slow, ordered growth of large, defect-free crystals.
Experimental Protocol: Synthesis and Crystallization
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Reaction Setup: In a well-ventilated fume hood, add 10 mmol of nickel(II) carbonate (NiCO₃) to a 100 mL beaker containing 30 mL of deionized water. The use of carbonate is advantageous as the only byproduct, CO₂, is a gas that readily leaves the reaction medium.
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Acid Dissolution: While stirring continuously with a magnetic stir bar, slowly add a stoichiometric amount (20 mmol) of 57% hydroiodic acid (HI) dropwise to the suspension. The reaction is as follows: NiCO₃(s) + 2HI(aq) → NiI₂(aq) + H₂O(l) + CO₂(g) Expertise & Experience: The slow, dropwise addition is critical to control the effervescence and prevent loss of material. The solution will turn a characteristic bluish-green, indicating the formation of the hydrated nickel(II) ion.[2]
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Filtration: Once the reaction is complete and all the nickel carbonate has dissolved, filter the solution through a 0.45 µm syringe filter to remove any unreacted starting material or particulate impurities. This step is essential for preventing unwanted nucleation sites during crystallization.
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Crystallization: Transfer the clear green filtrate to a clean crystallizing dish. Loosely cover the dish with perforated paraffin film. This allows for slow evaporation of the water.
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Crystal Growth: Place the dish in a vibration-free environment at room temperature. Bluish-green crystals will form over several days to a week. Trustworthiness: The slow evaporation rate is the key parameter for obtaining crystals suitable for single-crystal X-ray diffraction. Rapid evaporation leads to the formation of polycrystalline powder.
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Isolation and Handling: Once the crystals have reached a suitable size (approx. 0.1-0.3 mm), carefully decant the mother liquor. Gently wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining surface impurities and then quickly dry them with a stream of inert gas (e.g., nitrogen or argon). Due to the compound's deliquescent nature, prolonged exposure to air must be avoided.[1] Store the crystals in a desiccator.
Workflow Diagram
Caption: Workflow for the synthesis and crystallization of NiI₂·6H₂O.
Crystallographic Analysis and Structural Details
The definitive crystal structure of nickel(II) iodide hexahydrate was determined by single-crystal X-ray diffraction.[4] The analysis reveals a highly ordered, three-dimensional lattice built from discrete ionic components.
Crystal Data and Structure Refinement
The compound crystallizes in the hexagonal crystal system. The key crystallographic parameters, as determined by Louër, Grandjean, and Weigel in 1973, are summarized in the table below.[4]
| Parameter | Value | Source |
| Empirical Formula | H₁₂I₂NiO₆ | [5] |
| Formula Weight | 420.59 g/mol | [5] |
| Crystal System | Hexagonal | [4] |
| Space Group | P3m1 | [4] |
| a, b (Å) | 7.638(5) | [4] |
| c (Å) | 4.876(5) | [4] |
| α, β (°) | 90 | [4] |
| γ (°) | 120 | [4] |
| Volume (ų) | 246.7 | [4] |
| Z (Formula units/cell) | 1 | [4] |
| Calculated Density (g/cm³) | 2.83 | [4] |
The [Ni(H₂O)₆]²⁺ Cation: A Near-Perfect Octahedron
The core of the structure is the hexaaquanickel(II) cation , [Ni(H₂O)₆]²⁺. In this complex, the nickel(II) ion is situated at the center of a highly regular octahedron, coordinated by the oxygen atoms of six water molecules.[2]
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Coordination Geometry: The Ni²⁺ ion, with its d⁸ electron configuration, readily adopts an octahedral geometry, which maximizes the crystal field stabilization energy for a weak-field ligand like water.
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Bond Lengths and Angles: The structure exhibits two distinct Ni-O bond distances: Ni-O(1) is 2.02 Å and Ni-O(2) is 2.09 Å.[4] The O-Ni-O bond angles are all close to the ideal 90° and 180°, confirming the near-perfect octahedral environment.[4] These experimentally determined bond lengths are in good agreement with mean values observed across numerous crystallographically characterized [Ni(H₂O)₆]²⁺ structures.[6]
Role of Iodide Anions and Hydrogen Bonding
The iodide (I⁻) anions do not directly coordinate with the nickel center. Instead, they are positioned within the crystal lattice to balance the positive charge of the [Ni(H₂O)₆]²⁺ cations. Their primary role is structural, acting as the acceptors for an extensive network of hydrogen bonds.
The hydrogen atoms of the coordinated water molecules are directed towards the iodide ions, forming numerous O-H···I hydrogen bonds . These interactions are crucial for the overall stability and three-dimensional arrangement of the crystal. The O···I distances are approximately 3.65 Å and 3.73 Å, which are characteristic distances for such hydrogen bonds.[4] This network of electrostatic and hydrogen-bonding interactions dictates the packing of the ions in the crystal.
Diagram of the Coordination Environment
Caption: Coordination sphere of the [Ni(H₂O)₆]²⁺ ion and its H-bonding to I⁻.
Structural Implications and Physicochemical Properties
The elucidated crystal structure provides a direct explanation for several of the compound's key properties:
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Color: The bluish-green color is characteristic of the [Ni(H₂O)₆]²⁺ ion and arises from d-d electronic transitions of the nickel(II) center in the octahedral crystal field imposed by the six water ligands.[2]
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Solubility: The ionic nature of the compound, composed of charged [Ni(H₂O)₆]²⁺ and I⁻ ions, allows it to readily dissolve in polar solvents like water.[7]
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Deliquescence: The extensive hydrogen-bonding network and the affinity of the ions for water molecules contribute to the compound's hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the atmosphere.[1]
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Thermal Stability: The coordinated water molecules are the most labile part of the structure. Upon heating, the compound loses its water of crystallization, with complete dehydration leading to the formation of anhydrous NiI₂.[2] The hexahydrate begins to lose water at approximately 43 °C.[3]
Conclusion
The crystal structure of nickel(II) iodide hexahydrate, [Ni(H₂O)₆]I₂, is defined by a hexagonal lattice (space group P3m1) composed of near-perfect octahedral hexaaquanickel(II) cations and iodide anions. The structural integrity is maintained by a combination of ionic forces and an extensive network of O-H···I hydrogen bonds. This detailed atomic arrangement provides a clear, mechanistic understanding of the compound's fundamental physicochemical properties, including its color, solubility, and thermal behavior. The protocols and data presented herein serve as an authoritative resource for researchers leveraging this compound in materials science, catalysis, and as a model for bioinorganic interactions.
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- Louër, M., Grandjean, D., & Weigel, D. (1973). Structure cristalline et expansion thermique de l'iodure de nickel hexahydrate. Journal of Solid State Chemistry, 7(2), 222-228. doi:10.1016/0022-4596(73)90157-6
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